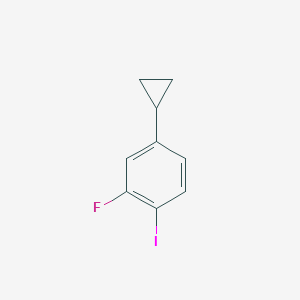

4-Cyclopropyl-2-fluoro-1-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropyl-2-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FI/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZTXQPVZAILRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4-Cyclopropyl-2-fluoro-1-iodobenzene: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl-Fluorobenzene Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the cyclopropyl-fluorobenzene scaffold has emerged as a privileged structural element. The cyclopropyl group, with its unique conformational rigidity and electronic properties, can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity.[1][2] When combined with a fluorine atom, a bioisostere for hydrogen, further enhancements in metabolic stability, binding interactions, and membrane permeability can be achieved.

This guide provides an in-depth technical overview of the synthesis and characterization of 4-Cyclopropyl-2-fluoro-1-iodobenzene , a key building block for the elaboration of more complex molecular architectures. The presence of the iodo-substituent offers a versatile handle for subsequent functionalization, most notably through transition metal-catalyzed cross-coupling reactions, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.[3][4] We will delve into a robust synthetic strategy, provide a detailed experimental protocol, and outline the comprehensive analytical characterization of this important compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points towards a disconnection at the C-C bond between the aromatic ring and the cyclopropyl group. This suggests a cross-coupling reaction as the key synthetic step.

Caption: Retrosynthetic analysis of this compound.

The chosen synthetic approach is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is renowned for its high efficiency, broad functional group tolerance, and relatively mild reaction conditions, making it an ideal choice for the synthesis of biaryls and related compounds.[5][6][7] The key starting materials for this synthesis are 4-bromo-2-fluoro-1-iodobenzene and cyclopropylboronic acid , both of which are commercially available.[2][3][6][8][9][10][11][12]

Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis involves the palladium-catalyzed cross-coupling of 4-bromo-2-fluoro-1-iodobenzene with cyclopropylboronic acid in the presence of a suitable base and solvent system.

Reaction Scheme:

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-fluoro-1-iodobenzene (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluoro-1-iodobenzene, cyclopropylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio).

-

To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Safety Precautions:

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts can be pyrophoric and should be handled with care.

-

Toluene is flammable and toxic. Avoid inhalation and contact with skin.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.4 - 7.6 | d | ~8-9 | Ar-H |

| 6.8 - 7.0 | dd | ~8-9, ~2-3 | Ar-H | |

| 6.7 - 6.9 | d | ~8-9 | Ar-H | |

| 1.8 - 2.0 | m | - | CH (cyclopropyl) | |

| 0.8 - 1.0 | m | - | CH₂ (cyclopropyl) | |

| 0.5 - 0.7 | m | - | CH₂ (cyclopropyl) | |

| ¹³C | ~160 (d) | d | ¹JCF ≈ 250 | C-F |

| ~140 (d) | d | ³JCF ≈ 8 | C-I | |

| ~135 (d) | d | ⁴JCF ≈ 3 | C-H | |

| ~125 (d) | d | ²JCF ≈ 20 | C-C(cyclopropyl) | |

| ~115 (d) | d | ²JCF ≈ 25 | C-H | |

| ~112 (d) | d | ³JCF ≈ 5 | C-H | |

| ~15 | s | - | CH (cyclopropyl) | |

| ~10 | s | - | CH₂ (cyclopropyl) | |

| ¹⁹F | -110 to -120 | s | - | Ar-F |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic & Cyclopropyl |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1150 | C-F stretch | Aryl fluoride |

| ~1020 | Cyclopropyl ring breathing | Cyclopropyl |

| 850-750 | C-H bend (out-of-plane) | Aromatic |

| ~600 | C-I stretch | Aryl iodide |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Expected Molecular Ion (M⁺): m/z = 262.00

-

Characteristic Fragmentation: Loss of iodine (M - 127), and fragmentation of the cyclopropyl group.

Summary and Outlook

This guide has detailed a reliable and efficient method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The comprehensive characterization data provided serves as a benchmark for researchers working with this compound. As a versatile building block, this compound holds significant potential for the synthesis of a wide array of biologically active molecules and advanced materials, and its availability through the described synthetic route will undoubtedly facilitate further innovation in these fields.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved from [Link]

-

Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(5), 777–780. [Link]

Sources

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. ossila.com [ossila.com]

- 5. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. echemi.com [echemi.com]

- 10. 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene|BLD Pharm [bldpharm.com]

- 11. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR [m.chemicalbook.com]

- 12. 1-Bromo-2-iodobenzene(583-55-1) 13C NMR spectrum [chemicalbook.com]

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropyl-2-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. This compound has emerged as a compound of significant interest, not as a therapeutic agent itself, but as a versatile scaffold for the synthesis of complex drug candidates. Its value lies in the unique convergence of three critical structural motifs: a cyclopropyl ring, a fluorine atom, and an aryl iodide. This guide offers a comprehensive analysis of the core physicochemical properties of this molecule, providing field-proven insights into its behavior and utility for professionals engaged in the intricate process of drug design and development.

Molecular Identity and Core Attributes

At its foundation, this compound is a substituted benzene ring, a common framework in pharmaceuticals. However, the specific nature and placement of its substituents are what confer its unique and advantageous properties.

| Property | Value | Source |

| CAS Number | 1030383-32-4 | [1] |

| Molecular Formula | C₉H₈FI | Calculated |

| Molecular Weight | 262.06 g/mol | Calculated |

| Canonical SMILES | C1CC1C2=CC(=C(C=C2)F)I | N/A |

The Synergy of Key Structural Moieties

The physicochemical character of this compound is a direct result of the interplay between its three key functional groups. Understanding their individual contributions is essential to appreciating the molecule's overall profile.

The Cyclopropyl Group: Rigidity and Metabolic Fortitude

The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[2][3] Its rigid, three-membered ring structure imparts conformational constraint, which can lock a molecule into a bioactive conformation, thereby improving binding potency and selectivity for its biological target.[4][5]

Key contributions include:

-

Enhanced Metabolic Stability : The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target more flexible alkyl chains.[5][6] This can lead to a longer in vivo half-life for the resulting drug candidate.

-

Improved Potency : By restricting conformational freedom, the entropic penalty of binding to a target is reduced, which can lead to more favorable binding affinity.[3][4]

-

Bioisosteric Replacement : It often serves as a bioisostere for other groups like alkenes or gem-dimethyl groups, offering a way to fine-tune properties while maintaining core binding interactions.[2]

The Fluorine Atom: Modulator of Physicochemical Space

Fluorine has become an indispensable element in drug design, with approximately 20% of modern pharmaceuticals containing at least one fluorine atom.[7] Its high electronegativity and small size allow it to exert powerful effects on a molecule's properties without adding significant steric bulk.[8][9]

Key contributions include:

-

Metabolic Shielding : A fluorine atom can block "metabolic soft spots," preventing enzymatic degradation at that position and enhancing the drug's stability and duration of action.[7][8]

-

Modulation of Lipophilicity : Fluorination can increase a compound's lipophilicity, which can enhance membrane permeability and improve absorption, including passage across the blood-brain barrier.[10][11]

-

Enhanced Binding Affinity : The polarized C-F bond can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.[9]

-

pKa Alteration : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[9]

The Aryl Iodide: A Versatile Synthetic Handle

The iodo-substituent on the aromatic ring is primarily a synthetic feature. Aryl iodides are highly valued precursors in synthetic chemistry due to the reactivity of the carbon-iodine bond, making it an excellent leaving group for a wide array of powerful cross-coupling reactions.

Key contributions include:

-

Cross-Coupling Reactions : It readily participates in palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the efficient and modular construction of complex molecular architectures from this core building block.

-

Reactivity : While beneficial for synthesis, the C-I bond can be labile. Aryl iodides can be sensitive to light and may exhibit lower stability compared to their aryl bromide or chloride counterparts, a factor to consider in long-term storage and handling.[12][13]

Caption: A typical workflow for the computational prediction of physicochemical properties.

Experimental Protocol: logP Determination by RP-HPLC

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. While the traditional "shake-flask" method is accurate, it is time-consuming. [14]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative for determining logP values, making it suitable for higher throughput screening. [15] Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A calibration curve is generated using standards with known logP values, and the logP of the test compound is interpolated from its retention time.

Step-by-Step Methodology:

-

Instrument & Column:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.

-

The organic phase is typically methanol or acetonitrile.

-

The analysis is run isocratically (constant mobile phase composition). A common starting point is 60:40 or 70:30 Methanol:Buffer. The exact ratio should be optimized to achieve good peak shape and retention times for the standards and the analyte.

-

-

Standard & Sample Preparation:

-

Calibration Standards: Prepare stock solutions (e.g., 1 mg/mL) of at least 5-6 compounds with known logP values that bracket the expected logP of the analyte. Examples include toluene, acetophenone, and naphthalene.

-

Test Compound: Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile).

-

Working Solutions: Dilute the stock solutions with the mobile phase to a final concentration suitable for UV detection (e.g., 10-50 µg/mL).

-

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standards and the test compound individually.

-

Record the retention time (t_R) for each compound. Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

-

Data Analysis & Calculation:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0

-

Calculate the logarithm of the capacity factor (log k').

-

Plot the known logP values of the standards (y-axis) against their corresponding log k' values (x-axis).

-

Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid calibration.

-

Using the log k' value of this compound, calculate its experimental logP using the regression equation.

-

Chemical Stability Assessment

Assessing the stability of a drug substance is a critical regulatory requirement and informs storage conditions and shelf-life. [16]A forced degradation study is typically performed to understand the compound's intrinsic stability.

Principle: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) more severe than it would typically encounter. [17]The amount of remaining parent compound and the formation of degradants are monitored over time, typically by a stability-indicating HPLC method.

General Protocol Outline:

-

Method Development: Develop an HPLC method (typically gradient elution on a C18 column) that can separate the parent compound from any potential degradation products.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate the sample in solutions of HCl and NaOH (e.g., 0.1 M) at a set temperature (e.g., 60 °C).

-

Oxidation: Treat the sample with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Store the solid compound and a solution in an oven (e.g., 80 °C).

-

Photostability: Expose the solid and a solution to controlled UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

-

-

Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by the stability-indicating HPLC method.

-

Evaluation: Quantify the percentage of the parent compound remaining and identify and quantify any major degradants. This data reveals the compound's liabilities; for an aryl iodide, degradation under photolytic conditions would be anticipated.

Conclusion

This compound represents a highly strategic and well-conceived building block for drug discovery. Its physicochemical profile is defined by a masterful combination of structural elements. The cyclopropyl ring offers metabolic stability and conformational rigidity, the fluorine atom provides a powerful tool to modulate electronic properties and block metabolic attack, and the aryl iodide serves as a versatile anchor for synthetic elaboration. The compound's high lipophilicity and low polar surface area suggest good potential for membrane permeability, a desirable trait for many drug targets. By understanding and leveraging these intrinsic properties, medicinal chemists can more effectively and efficiently utilize this scaffold to construct novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

References

- Fluorine in drug discovery: Role, design and case studies. (2025).

- Prediction of physicochemical properties. (2012). Methods in Molecular Biology.

- The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- Role of Fluorine in Drug Design and Drug Action. (2025).

- Computational methods for predicting properties. ProtoQSAR.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).

- How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.

- The Cyclopropyl Group in Medicinal Chemistry. (2020).

- This compound. BLD Pharm.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.

- Physicochemical Prediction. CD ComputaBio.

- Physicochemical Property Prediction. BOC Sciences.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaceutical Research.

- Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- LogP—Making Sense of the Value. ACD/Labs.

- Determination of log P coefficients via a RP-HPLC column. (2002).

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules. (2023). PMC.

- The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2025).

- logP (Partition Coefficient) and Lipid Solubility of Drugs. (2021). YouTube.

- Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024). Heliyon.

- Studies on the stability of iodine compounds in iodized salt. PMC.

- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society.

- Stability of pharmaceutical prepar

- General Chapters: <1150> PHARMACEUTICAL STABILITY. usp.org.

Sources

- 1. 1030383-32-4|this compound|BLD Pharm [bldpharm.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. inhancetechnologies.com [inhancetechnologies.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 12. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. acdlabs.com [acdlabs.com]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. uspbpep.com [uspbpep.com]

- 17. chimiefarmaceutica.usmf.md [chimiefarmaceutica.usmf.md]

Introduction: The Strategic Value of a Multifunctional Building Block

An In-depth Technical Guide to 4-Cyclopropyl-2-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the design of novel molecular entities hinges on the availability of versatile, high-value building blocks. This compound is a prime example of such a scaffold, strategically functionalized to offer multiple avenues for synthetic elaboration. Its structure incorporates three key motifs, each conferring distinct and advantageous properties: the cyclopropyl ring , the fluoro substituent , and the iodo group .

The cyclopropyl group is a bioisostere for phenyl rings and other larger groups, often improving metabolic stability, reducing lipophilicity, and providing a rigid conformational constraint that can enhance binding affinity to biological targets.[1] The fluorine atom, a common feature in many modern pharmaceuticals, can significantly alter physicochemical properties such as pKa and lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through hydrogen bonding or dipolar interactions.[2] The iodo group is the workhorse of the structure from a synthetic standpoint, serving as a highly reactive handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity. This guide provides an in-depth analysis of this compound, covering its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery.

PART 1: Core Chemical Identity and Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis. This section details the key identifiers and physicochemical characteristics of this compound.

Structural Information and Identifiers

The molecule consists of a benzene ring substituted with an iodine atom at position 1, a fluorine atom at position 2, and a cyclopropyl group at position 4.

-

Chemical Name: this compound

-

Molecular Formula: C₉H₈FI[4]

-

Molecular Weight: 262.06 g/mol [4]

-

SMILES: IC1=CC=C(C2CC2)C=C1F[4]

Physicochemical and Computational Data

Quantitative data provides a baseline for predicting the behavior of the compound in various solvent systems and reaction conditions.

| Property | Value | Source |

| Purity (Typical) | ≥95% | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[4] |

| LogP (Computed) | 3.3077 | ChemScene[4] |

| Hydrogen Bond Acceptors | 0 | ChemScene[4] |

| Hydrogen Bond Donors | 0 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

PART 2: Synthesis and Chemical Reactivity

The utility of a building block is defined by its accessibility and its reactivity. This section outlines a plausible synthetic approach and explores the compound's primary application in cross-coupling chemistry.

Proposed Synthesis Pathway

The workflow would be as follows:

-

Starting Material: 4-Cyclopropyl-2-fluoroaniline.

-

Diazotization: The aniline is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., sulfuric acid) to form an intermediate diazonium salt.

-

Iodination: The diazonium salt is then reacted in situ with an iodide source, such as potassium iodide, often with a copper catalyst, to yield the final product.[5] This one-pot diazotization-iodination method is often preferred as it minimizes the formation of unstable diazonium salt intermediates and reduces byproducts.[5]

Caption: Proposed Sandmeyer-type synthesis of this compound.

Core Reactivity: A Gateway to Molecular Complexity

The primary synthetic value of this compound lies in the reactivity of the carbon-iodine bond. Aryl iodides are highly prized substrates for a multitude of palladium-catalyzed cross-coupling reactions due to their high reactivity, which often allows for milder reaction conditions compared to their bromide or chloride counterparts.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. In this workflow, this compound is coupled with a boronic acid or boronate ester to introduce a new substituent at the 1-position. This reaction is fundamental in drug discovery for assembling complex molecular architectures.

Protocol: Synthesis of 4-Cyclopropyl-2-fluoro-1,1'-biphenyl

This protocol describes a representative Suzuki coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq) or a more specialized ligand like SPhos

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Nitrogen or Argon atmosphere

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried reaction flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

-

Solvent Addition: Add the degassed solvent mixture (Toluene/Water).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Caption: Key components of a typical Suzuki-Miyaura cross-coupling workflow.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting point for synthesizing compounds in various therapeutic areas. The "4-cyclopropylphenyl" moiety is present in several reported bioactive molecules.

-

Kinase Inhibitors: Many kinase inhibitors utilize substituted phenyl or biaryl cores to interact with the ATP-binding site. The scaffold derived from this building block is suitable for generating libraries of potential inhibitors. For instance, compounds featuring a 4-cyclopropyl-benzamide structure have been investigated as potent inhibitors of discoidin domain receptors (DDRs) for treating idiopathic pulmonary fibrosis.[6]

-

Neurological Disorders: The cyclopropyl-fluoro-phenyl scaffold is relevant in the development of treatments for neurodegenerative diseases. A structurally related compound, (R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007), was developed as a γ-secretase inhibitor for reducing amyloid-β production in the context of Alzheimer's disease.[7]

-

Antibacterial Agents: The introduction of fluorinated cyclopropyl groups has been a successful strategy in the development of quinolone antibacterial agents, demonstrating the value of this combination of functional groups in modulating biological activity.[2]

PART 4: Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, data from closely related analogues provide a strong basis for hazard assessment.

Hazard Profile

Based on analogues like 1-fluoro-4-iodobenzene and other poly-halogenated aromatics, the following hazards are anticipated:[8][9]

-

Skin Irritation (H315): Causes skin irritation upon contact.[8][9][10]

-

Eye Irritation (H319): Causes serious eye irritation.[8][9][10]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[9][10]

-

Harmful (H302, H312, H332): May be harmful if swallowed, in contact with skin, or if inhaled.[10][11]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile).

-

Wear safety glasses with side-shields or goggles.

-

Wear a lab coat.

-

-

Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Wash hands and any exposed skin thoroughly after handling.[8]

Storage and Stability

-

Storage Conditions: Store in a cool, well-ventilated area.[10] Commercial suppliers recommend storage at 4°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents. The compound is also noted to be light-sensitive.[4][10]

Conclusion

This compound stands out as a highly valuable and versatile building block for chemical synthesis. The orthogonal reactivity of its functional groups—the synthetically accessible iodo group and the property-modulating fluoro and cyclopropyl substituents—provides a robust platform for the rapid generation of complex molecules. Its demonstrated relevance in the scaffolds of bioactive compounds, particularly in kinase inhibition and neuroscience, underscores its importance for professionals in drug discovery and development. Proper understanding of its properties, reactivity, and handling requirements is key to unlocking its full potential in the laboratory.

References

-

PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-2-fluoro-1-iodobenzene. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 2022. [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Talele, T. T. The cyclopropyl group in drug design and development. Future Medicinal Chemistry, 2022. [Link]

-

Atarashi, S., et al. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 1993. [Link]

-

Probst, G. M., et al. Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006) and ( R )-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Journal of Medicinal Chemistry, 2021. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1030383-32-4|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 6. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Harnessing Strain and Halogenation: The Therapeutic Potential of Cyclopropyl-Containing Fluoroiodobenzenes in Modern Drug Discovery

An In-depth Technical Guide

Introduction: The Strategic Convergence of Privileged Scaffolds

In the intricate landscape of medicinal chemistry, the design of novel therapeutics often hinges on the strategic combination of distinct molecular motifs, each chosen for the unique physicochemical and pharmacological properties it imparts. This guide delves into the confluence of two such powerful building blocks: the strained, three-membered cyclopropyl ring and the synthetically versatile fluoroiodobenzene core. Separately, each scaffold is a celebrated tool in the drug hunter's arsenal. The cyclopropyl group is renowned for its ability to enhance metabolic stability, improve potency through conformational constraint, and fine-tune physicochemical properties.[1][2][3] Concurrently, the fluoroiodobenzene moiety serves a dual purpose: the fluorine atom is a bioisostere for hydrogen that can profoundly improve pharmacokinetic profiles by blocking metabolic hotspots and modulating basicity, while the iodine atom provides a crucial synthetic handle for molecular diversification through cross-coupling reactions.[4][5]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the synergistic potential that arises from integrating these two motifs. We will dissect the underlying principles that make these structures so valuable, detail robust synthetic strategies for their assembly, survey the expanding scope of their known biological activities, and provide validated experimental protocols for their evaluation. Our objective is to furnish a scientifically rigorous and practically insightful resource that not only illuminates the current state of the field but also inspires future innovation in the development of next-generation therapeutics.

Pillar 1: The Physicochemical & Pharmacokinetic Rationale

The efficacy of a drug molecule is a delicate balance of its intrinsic affinity for a biological target and its ability to navigate the complex physiological environment to reach that target. The cyclopropyl and fluoroiodobenzene moieties offer a powerful combination of features to optimize this balance.

The Cyclopropyl Moiety: A Compact Powerhouse of "Productive Strain"

The cyclopropane ring, despite its simple structure, is a privileged scaffold in drug design, with 18 new chemical entities containing this group approved by the FDA in a recent decade.[1] Its value stems from unique electronic and steric properties originating from significant ring strain.

-

Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes.[1][2] This increased C-H bond dissociation energy renders the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[3][6] Replacing metabolically vulnerable groups (e.g., an ethyl or isopropyl group) with a cyclopropyl ring is a field-proven strategy to improve a compound's half-life.

-

Improved Potency and Selectivity: The rigid, planar nature of the cyclopropyl ring acts as a conformational lock, reducing the entropic penalty upon binding to a biological target.[2][3] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity and potency.[7] It can also improve selectivity by disfavoring binding to off-target proteins that require different conformations.

-

Modulation of Physicochemical Properties: The cyclopropyl group is often used as a bioisosteric replacement for gem-dimethyl groups, vinyl groups, or even phenyl rings.[1][7] This substitution can be used to strategically modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as lipophilicity and aqueous solubility to achieve an optimal pharmacokinetic profile.

The Fluoroiodobenzene Moiety: A Gateway to Chemical Diversity and Enhanced Drug-Like Properties

The strategic placement of halogens on an aromatic ring is a cornerstone of modern medicinal chemistry. The fluoroiodobenzene scaffold provides a dual-functionality platform for both synthetic elaboration and pharmacokinetic optimization.

-

Fluorine's Impact on Pharmacokinetics: The introduction of a fluorine atom can have a profound, positive impact on a molecule's drug-like properties.[5] Its high electronegativity can lower the pKa of nearby amines, reducing unwanted hERG channel interactions. Furthermore, by replacing a hydrogen atom at a site of metabolism, fluorine can effectively block CYP-mediated oxidation, complementing the intrinsic stability of the cyclopropyl group.[4][8]

-

Iodine as a Versatile Synthetic Handle: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions.[4] This feature is paramount for drug discovery, as it allows a common fluoroiodobenzene intermediate to be rapidly diversified into extensive libraries of analogs through reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. This enables a thorough exploration of the structure-activity relationship (SAR) around the core scaffold.

Pillar 2: Synthesis Strategies and Core Methodologies

The construction of cyclopropyl-containing fluoroiodobenzenes relies on a robust and flexible synthetic toolkit. A generalized approach often involves the sequential or convergent assembly of the two key fragments. The iodine atom on the fluoroaromatic ring provides a reliable anchor point for building molecular complexity via cross-coupling, while the cyclopropyl group can be introduced either at an early stage or later in the synthesis.

Caption: Generalized synthetic workflow for cyclopropyl-fluoroiodobenzene derivatives.

Experimental Protocol 1: Simmons-Smith Cyclopropanation

This protocol describes a classic and reliable method for installing a cyclopropyl group from an alkene precursor. The causality behind the choices is rooted in the need to generate a zinc carbenoid species (ICH₂ZnI) in situ under conditions that are mild enough to tolerate a range of functional groups.

Objective: To synthesize a cyclopropyl-containing compound from its corresponding alkene.

Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alkene substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a dry, round-bottom flask equipped with a magnetic stir bar. The inert atmosphere is critical to prevent quenching of the moisture-sensitive organozinc reagents.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is to control the exothermicity of the carbenoid formation and subsequent addition.

-

Reagent Addition: Add diiodomethane (1.5 - 2.0 equivalents) to the stirred solution.

-

Carbenoid Formation: Add a solution of diethylzinc (1.0 M in hexanes, 1.5 - 2.0 equivalents) dropwise via a syringe over 15-30 minutes. The slow addition maintains temperature control and prevents undesirable side reactions. The reaction mixture is typically stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stir for 2-16 hours, monitored by TLC or LC-MS.

-

Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step safely neutralizes any remaining reactive organozinc species.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl-containing compound.[3]

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol allows for the formation of a C-C bond at the iodine position of the fluoroiodobenzene ring, enabling the connection of diverse molecular fragments.

Objective: To couple a fluoroiodobenzene with a boronic acid or ester derivative.

Methodology:

-

Reagent Preparation: In a reaction vessel, combine the fluoroiodobenzene derivative (1.0 eq), the boronic acid or pinacol ester partner (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by sparging with argon or nitrogen) is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter and concentrate the organic phase. Purify the resulting crude material by flash column chromatography to isolate the desired coupled product.[4]

Pillar 3: A Survey of Biological Activities and Therapeutic Potential

The fusion of the cyclopropyl and fluoroiodobenzene motifs has given rise to compounds with a wide spectrum of demonstrated and potential biological activities.

Anticancer Activity

A significant area of investigation is the repurposing of scaffolds originally developed for other indications, such as fluoroquinolone antibiotics, as anticancer agents.[9][10] The core mechanism often involves the inhibition of topoisomerase II, an essential enzyme for DNA replication in rapidly dividing cancer cells.[11] The cyclopropyl group at the N-1 position of the quinolone scaffold is often considered advantageous for potent topoisomerase II inhibition.[11]

Caption: Inhibition of Topoisomerase II leading to cancer cell apoptosis.

Table 1: Representative Anticancer Activity Data

| Compound Class | Target Cell Line | Activity Metric | Value (µM) | Reference |

| N-acylated Ciprofloxacin Conjugate | Prostate (PC3) | IC₅₀ | 2.02 | [9] |

| Ciprofloxacin Derivative | T-24 (Bladder) | IC₅₀ | 3.36 | [9] |

| Fluoroquinolone-Fatty Acid Conjugate | Colon (SW480) | IC₅₀ | 20.1 | [11] |

| Fluorinated Benzothiazole | Colon (HCT-116) | GI₅₀ | 0.08 | [8] |

Antibacterial Activity

This is the most established therapeutic area for cyclopropyl-containing fluoro-aromatic compounds, embodied by the highly successful fluoroquinolone class of antibiotics (e.g., Ciprofloxacin). These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to rapid bactericidal effects.[12] Structure-activity relationship studies have shown that the N-1 cyclopropyl group is critical for broad-spectrum potency.[13][14]

Table 2: Representative Antibacterial Activity Data

| Compound Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 8-Nitrofluoroquinolone | S. aureus | MIC | ~2-5 |[12] | | 1-(2-fluorocyclopropyl)-pyridone | E. coli | MIC | Varies by isomer |[14] | | Fluorobenzoylthiosemicarbazide | S. aureus (MRSA) | MIC | 7.82 - 31.25 |[15] |

Antiviral Activity

The structural motifs are also present in compounds with promising antiviral activity. Research has demonstrated efficacy against a range of viruses through diverse mechanisms. For example, cyclopropyl-fused indolobenzazepines have been patented as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[16] Additionally, monofluorinated cyclopropanoid nucleosides have shown specific activity against Herpes Simplex Virus (HSV-1 and HSV-2).[17] More recently, cyclopropane acids isolated from deep-sea fungi have demonstrated inhibitory effects against the H1N1 influenza virus.[18]

Table 3: Representative Antiviral Activity Data

| Compound Class | Virus | Activity Metric | Value (µM) | Reference | | :--- | :--- | :--- | :--- | | Monofluorinated Guanosine Analog | HSV-1 / HSV-2 | Low, specific activity | Not quantified |[17] | | Sydocyclopropane A | Influenza A (H1N1) | IC₅₀ | 26.7 |[18] | | Phenylpropenamide Z-isomer | Hepatitis B Virus (HBV) | EC₉₀ | ~0.5 |[19] |

Pillar 4: Experimental Workflows for Biological Evaluation

A hierarchical screening approach is essential for efficiently identifying and characterizing the biological activities of novel compounds. This process begins with broad primary assays and progresses to more specific, secondary, and mechanistic studies for promising hits.

Caption: A typical workflow for evaluating the biological activity of new chemical entities.

Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a robust method for quantifying the cytotoxic or anti-proliferative effects of compounds against cancer cell lines, a crucial primary screen in anticancer drug discovery.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Future Perspectives & Challenges

The exploration of cyclopropyl-containing fluoroiodobenzenes is a fertile ground for future drug discovery efforts. The synthetic tractability of the fluoroiodobenzene core makes it an ideal starting point for Fragment-Based Drug Design (FBDD) , where small molecular fragments are identified and then "grown" or linked to build highly potent and selective ligands.[20][21]

Key challenges remain, primarily in controlling stereochemistry. As seen with cyclopropyl-epothilone analogs, the specific stereoconfiguration of the cyclopropyl ring can have a dramatic impact on biological activity.[22] Therefore, the development of efficient and scalable stereoselective cyclopropanation methods will be critical for advancing these scaffolds.

Future research should focus on expanding the diversity of the core structures through novel cross-coupling methodologies and exploring their potential against a wider range of therapeutic targets, including kinases, proteases, and GPCRs. The unique combination of metabolic stability, conformational rigidity, and synthetic flexibility ensures that cyclopropyl-containing fluoroiodobenzenes will remain a highly valuable and productive area of investigation in the quest for new medicines.

References

- The Value of 1-Fluoro-2-iodobenzene: A Critical Intermediate for Chemical Synthesis. (Source: Google Search Result). [URL not available]

-

The Cyclopropyl Group in Medicinal Chemistry . Scientific Update. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (2016). Journal of Medicinal Chemistry. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (2016). ResearchGate. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . (2025). Future Medicinal Chemistry. [Link]

-

Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]

-

Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole . (2016). Journal of Sulfur Chemistry. [Link]

- US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses.

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023 . (2024). National Institutes of Health. [Link]

-

Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents . (2016). ResearchGate. [Link]

-

Synthesis and Antiviral Activity of Monofluorinated Cyclopropanoid Nucleosides . (2004). PubMed. [Link]

- WO2014138484A1 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use.

-

Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8 . (2009). ResearchGate. [Link]

-

Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives . PubMed. [Link]

-

Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents . PubMed. [Link]

-

Anti-TB Activities of Cyclopropyl Derivatives . ResearchGate. [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents . (2020). MDPI. [Link]

-

Fluorinated compounds present opportunities for drug discovery . ResearchGate. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems . (2024). National Institutes of Health. [Link]

- Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone.

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism . (2020). PubMed Central. [Link]

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold . (2020). MDPI. [Link]

-

Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation . (2024). National Institutes of Health. [Link]

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

- US20070275930A1 - Cyclopropyl Fused Indolobenzazepine HCV NS5B Inhibitors.

-

Short Synthesis And Antiviral Evaluation Of c -Fluoro-Branched Cyclopropyl Nucleosides . ResearchGate. [Link]

-

Anticancer and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives . (2017). ResearchGate. [Link]

-

The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones . (2014). PubMed. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities . ResearchGate. [Link]

-

A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets . National Institutes of Health. [Link]

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023 . (2024). ResearchGate. [Link]

-

Antiviral Cyclopropane Acids from Deep-Sea-Derived Fungus Aspergillus sydowii . National Institutes of Health. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities . Docentes FCT NOVA. [Link]

-

Phenylpropenamide derivatives: anti-hepatitis B virus activity of the Z isomer, SAR and the search for novel analogs . (2011). PubMed. [Link]

-

Introduction into Fragment Based Drug Discovery . (2022). YouTube. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20070275930A1 - Cyclopropyl Fused Indolobenzazepine HCV NS5B Inhibitors - Google Patents [patents.google.com]

- 17. Synthesis and antiviral activity of monofluorinated cyclopropanoid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Cyclopropane Acids from Deep-Sea-Derived Fungus Aspergillus sydowii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylpropenamide derivatives: anti-hepatitis B virus activity of the Z isomer, SAR and the search for novel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to 4-Cyclopropyl-2-fluoro-1-iodobenzene

Abstract

This technical guide provides an in-depth exploration of 4-Cyclopropyl-2-fluoro-1-iodobenzene, a halogenated aromatic compound of significant interest in contemporary medicinal chemistry. While a singular, seminal publication marking its "discovery" remains elusive in readily accessible literature, its history is intrinsically linked to the broader evolution of synthetic methodologies for constructing complex, functionalized aromatic scaffolds. This guide will illuminate the likely synthetic pathways for its preparation, detail its chemical properties and characterization, and extensively discuss its critical role as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Value of Fluorinated Cyclopropyl Arenes

The confluence of a cyclopropyl ring, a fluorine atom, and an iodine substituent on a benzene core endows this compound with a unique and highly desirable set of properties for drug discovery. The cyclopropyl group, a "bioisostere" of larger alkyl or phenyl groups, can enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of a drug candidate. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The iodo group serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This trifecta of functional groups makes this compound a privileged scaffold for the synthesis of complex molecular architectures.

Historical Context and Synthetic Evolution

The precise historical genesis of this compound is not prominently documented. Its emergence is best understood as a consequence of the growing demand for novel, three-dimensional building blocks in drug discovery programs. The synthesis of such polysubstituted aromatic compounds has evolved significantly with the advent of powerful cross-coupling methodologies.

A plausible and efficient synthetic strategy for this compound involves a multi-step sequence starting from more readily available precursors. One logical approach begins with a suitably substituted fluoroiodobenzene derivative, followed by the introduction of the cyclopropyl moiety.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards two primary strategies:

-

Strategy A: Introduction of the cyclopropyl group onto a pre-functionalized 2-fluoro-1-iodobenzene scaffold.

-

Strategy B: Iodination of a 3-cyclopropyl-1-fluorobenzene precursor.

An In-Depth Technical Guide to 4-Cyclopropyl-2-fluoro-1-iodobenzene for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl-Fluoro-Iodo Phenyl Moiety

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of specific structural motifs can profoundly influence the physicochemical and biological properties of a molecule. Among these, the cyclopropyl group and fluorine atoms have emerged as powerful tools for medicinal chemists. The cyclopropyl ring, a strained three-membered carbocycle, offers a rigid conformational constraint, which can enhance binding affinity to biological targets and improve metabolic stability.[1] Concurrently, the introduction of fluorine atoms can modulate pKa, enhance membrane permeability, and block metabolic pathways, thereby improving the overall pharmacokinetic profile of a drug candidate.

4-Cyclopropyl-2-fluoro-1-iodobenzene represents a key building block that synergistically combines these advantageous features with a reactive iodine handle. This tri-substituted benzene derivative serves as a versatile precursor for the synthesis of complex molecular architectures through various cross-coupling reactions, making it a compound of significant interest for researchers in pharmaceuticals and materials science. This technical guide provides an in-depth analysis of its commercial availability, key chemical properties, and practical applications in organic synthesis.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in chemical synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1030383-32-4 | ChemScene[2] |

| Molecular Formula | C₉H₈FI | ChemScene[2] |

| Molecular Weight | 262.06 g/mol | ChemScene[2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General knowledge |

| Purity | ≥95% | ChemScene[2] |

| Storage | 4°C, protect from light | ChemScene[2] |

| SMILES | FC1=C(I)C=C(C2CC2)C=C1 | ChemScene[2] |

Commercial Availability and Key Suppliers

This compound is a specialty chemical available from a select number of suppliers. Researchers can procure this compound from the following vendors, who offer it in various quantities for research and development purposes.

| Supplier | Product Number | Purity | Available Quantities |

| BLD Pharm | BD119419 | - | Inquire |

| ChemScene | CS-0311026 | ≥95% | Inquire |

| King-Pharm | 81332475 | - | Inquire |

| Amadis Chemical | - | - | Inquire (Min. Order 10 Metric Ton) |

| Zhejiang Jiuzhou Chem Co., Ltd. | - | - | Inquire |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Applications: A Gateway to Novel Chemical Entities

The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used transformations for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for constructing biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[3][4][5][6] The reaction of this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base provides a direct route to substituted 4-cyclopropyl-2-fluorobiphenyls.

Below is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, adapted from established methodologies for similar aryl iodides.[1][7][8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol, 262 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Add degassed toluene and water to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-cyclopropyl-2-fluoro-1,1'-biphenyl.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a common and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

-

Solvent System: The use of a biphasic solvent system like toluene and water is common in Suzuki reactions. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base and byproducts.

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by atmospheric oxygen. Therefore, maintaining an inert atmosphere is critical for catalytic activity and to prevent catalyst degradation.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable internal alkynes.[3][9][10][11] These structures are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields the corresponding 1-alkynyl-4-cyclopropyl-2-fluorobenzene.

Below is a general, yet detailed, protocol for a Sonogashira coupling reaction, which can be adapted for this compound based on established procedures.[12]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound (1.0 mmol, 262 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N, 5 mL)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed triethylamine via syringe.

-

Add phenylacetylene dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of celite to remove the catalyst and ammonium salts, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-cyclopropyl-2-fluoro-4-(phenylethynyl)benzene.

Causality Behind Experimental Choices:

-

Palladium and Copper Catalysts: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

-

Base and Solvent: Triethylamine serves as both the base and the solvent in this reaction. As a base, it deprotonates the terminal alkyne to form the reactive acetylide. As a solvent, it provides a suitable medium for the reaction.

-

Inert Atmosphere: Similar to the Suzuki coupling, the catalysts used in the Sonogashira reaction are sensitive to oxygen, necessitating an inert atmosphere to maintain their activity.

Diagram of the Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a commercially available and synthetically versatile building block that provides a valuable entry point for the synthesis of novel and complex molecules. The strategic combination of a cyclopropyl group, a fluorine atom, and an iodinated reaction site makes it an attractive starting material for researchers in drug discovery and materials science. The ability to readily engage in powerful C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the efficient construction of diverse molecular scaffolds with potentially enhanced biological activity and improved physicochemical properties. This guide provides a foundational understanding of its properties, availability, and applications, empowering researchers to leverage this promising building block in their synthetic endeavors.

References

-

Selvita. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

-

Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917.

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. books.rsc.org [books.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. 1030383-32-4 this compound [king-pharm.com]

- 8. youtube.com [youtube.com]

- 9. This compound [1030383-32-4] | King-Pharm [king-pharm.com]

- 10. 1030383-32-4|this compound|BLD Pharm [bldpharm.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. scribd.com [scribd.com]

A Theoretical Investigation of 4-Cyclopropyl-2-fluoro-1-iodobenzene: A Computational Whitepaper

Abstract

4-Cyclopropyl-2-fluoro-1-iodobenzene is a trifunctionalized aromatic compound poised for significant utility in medicinal chemistry and materials science. It incorporates three distinct moieties—a cyclopropyl ring known for enhancing metabolic stability, a fluorine atom for modulating electronic properties, and an iodine atom that serves as a versatile handle for cross-coupling reactions. This technical guide outlines a comprehensive theoretical study employing Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of this molecule. We will detail computational protocols to predict its ground-state geometry, molecular orbital characteristics, spectroscopic signatures, and reactivity in palladium-catalyzed transformations. The insights derived from these theoretical models provide a foundational understanding that can accelerate experimental design and maximize the synthetic potential of this valuable building block.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery and organic synthesis, the rational design of molecular building blocks is paramount. This compound emerges as a scaffold of considerable interest due to the synergistic interplay of its functional groups.

-

The Cyclopropyl Moiety: This strained three-membered ring is a highly valued pharmacophore. Its rigid structure can enforce a bioactive conformation, while the increased s-character of its C-H bonds enhances metabolic stability by resisting oxidative metabolism by cytochrome P450 enzymes.[1][2]

-